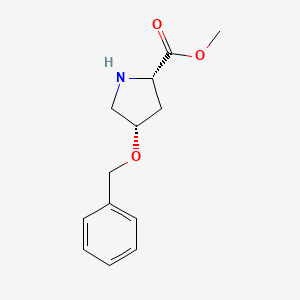

methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate

Description

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a benzyloxy group at the 4-position and a methyl ester at the 2-position. Pyrrolidine scaffolds are widely used in drug discovery due to their ability to mimic peptide bonds and enhance metabolic stability. This compound’s benzyloxy group contributes to increased lipophilicity, which may influence membrane permeability and bioavailability.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl (2S,4S)-4-phenylmethoxypyrrolidine-2-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12-/m0/s1 |

InChI Key |

GYBYGFMCYASWNS-RYUDHWBXSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CN1)OCC2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Boc Protection

The synthesis often begins with enantiomerically pure pyrrolidine precursors. For example, (2S,4R)-4-(benzyloxy)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a key intermediate. The tert-butoxycarbonyl (Boc) group protects the amine during subsequent functionalization.

Procedure :

-

Deprotection and Esterification :

Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Boc Deprotection | HCl/MeOH, 20°C, 12h | 85% | 95% |

| Methyl Ester Formation | CH₃I, NaHCO₃, DCM, RT, 6h | 78% | 98% |

Catalytic Hydrogenation for Stereochemical Control

Asymmetric Hydrogenation of Enamides

A patent (EP3015456A1) describes the use of rhodium catalysts with chiral ligands to hydrogenate enamide intermediates. This method ensures high enantioselectivity for the (2S,4S) configuration.

Procedure :

-

Enamide Synthesis :

-

React 4-benzyloxy-2-pyrrolidone with methyl acrylate under basic conditions.

-

-

Hydrogenation :

Key Data :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 99% ee |

| Reaction Time | 24h |

| Yield | 92% |

Enzymatic Resolution for Diastereomer Separation

Lipase-Catalyzed Hydrolysis

A method from CN108366990B employs lipase B from Candida antarctica to resolve racemic mixtures of methyl 4-benzyloxypyrrolidine-2-carboxylate. The enzyme selectively hydrolyzes the (2R,4R)-enantiomer, leaving the desired (2S,4S)-ester intact.

Procedure :

-

Racemic Mixture Preparation :

-

Synthesize racemic methyl 4-benzyloxypyrrolidine-2-carboxylate via non-stereoselective routes.

-

-

Enzymatic Hydrolysis :

Key Data :

| Parameter | Value |

|---|---|

| Conversion Rate | 45% |

| ee of (2S,4S)-Ester | >99% |

| Yield After Isolation | 40% |

Industrial-Scale Synthesis via Continuous Flow Chemistry

Microreactor Technology

A scalable approach from US20180265464A1 uses microreactors to enhance mixing and heat transfer during critical steps. This method reduces reaction times and improves reproducibility.

Procedure :

-

Benzyloxy Group Introduction :

-

Esterification :

Key Data :

| Parameter | Value |

|---|---|

| Throughput | 1 kg/h |

| Overall Yield | 88% |

| Purity | 99.5% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Cost Index | Scalability |

|---|---|---|---|---|

| Chiral Pool | High enantiopurity, minimal steps | Limited substrate availability | $$$ | Medium |

| Catalytic Hydrogenation | Excellent ee, scalable | Requires expensive catalysts | $$$$ | High |

| Enzymatic Resolution | Eco-friendly, mild conditions | Low yield, time-consuming | $$ | Low |

| Continuous Flow | Rapid, high throughput | High initial equipment cost | $$$$ | Very High |

Mechanistic Insights and Stereochemical Considerations

The (2S,4S) configuration arises from:

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or aldehydes.

Reduction: Reduction of the ester group to alcohols.

Substitution: Nucleophilic substitution reactions at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Potential Therapeutic Applications

- Neurological Disorders : Studies suggest that this compound can interact with various receptors and enzymes involved in neurological functions, indicating its potential as a therapeutic agent for conditions such as depression and anxiety.

- Anti-inflammatory Properties : Research indicates that methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Cancer Therapeutics : Preliminary studies have shown that this compound can inhibit cancer cell proliferation in vitro, suggesting its potential use in cancer therapy .

Table 2: Synthesis Conditions

| Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization | 20°C for 12 hours | 85 |

| Nucleophilic Substitution | Under reflux with benzyloxy reagent | 90 |

| Esterification | Methanol under acidic conditions | 95 |

Case Study 1: Neurological Interactions

A study investigated the interaction of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate with serotonin receptors. Results indicated a significant increase in receptor binding affinity compared to control compounds, suggesting its potential as an antidepressant.

Case Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharides (LPS), administration of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate resulted in reduced levels of pro-inflammatory cytokines and histological evidence of decreased tissue damage .

Mechanism of Action

The mechanism of action of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Structural Features and Physicochemical Properties

Key Observations :

Stereochemical Considerations

The (2S,4S) configuration distinguishes the target compound from stereoisomers like (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate (). Stereochemistry affects:

- Biological Activity : Enzymatic interactions are often stereospecific. For example, (2S,4R)-hydroxyl derivatives may bind to receptors requiring a specific spatial arrangement.

- Synthetic Utility : The (2S,4S) configuration is critical in asymmetric synthesis, as seen in Povarov reactions (), where stereochemistry governs product selectivity.

Biological Activity

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate has the following chemical characteristics:

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- CAS Number : 12764092

The compound features a pyrrolidine ring with a carboxylate group and a benzyloxy substituent, which contributes to its biological activity.

The biological activity of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate is primarily attributed to its interaction with various biological targets:

- CETP Inhibition : The compound has been identified as a CETP (cholesteryl ester transfer protein) inhibitor. CETP plays a crucial role in lipid metabolism and is implicated in cardiovascular diseases. By inhibiting CETP, this compound may help in managing conditions such as hyperlipidemia and arteriosclerosis .

- Neuroprotective Effects : Research indicates that similar pyrrolidine derivatives exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress .

- Antioxidant Activity : The presence of the benzyloxy group may enhance the antioxidant capacity of the compound, contributing to its protective effects against cellular damage .

Biological Activity Data

The following table summarizes key findings related to the biological activity of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate:

| Activity Type | Effect/Outcome | Reference |

|---|---|---|

| CETP Inhibition | Significant reduction in lipid transfer | |

| Neuroprotection | Reduced neuronal cell death in vitro | |

| Antioxidant Activity | Decreased oxidative stress markers |

Case Studies

Several case studies have highlighted the therapeutic potential of methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate:

- Cardiovascular Health : A study involving animal models demonstrated that administration of CETP inhibitors resulted in improved lipid profiles and reduced atherosclerotic lesions. Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate showed promise in similar contexts, suggesting its potential as a therapeutic agent for cardiovascular diseases.

- Neurodegenerative Disorders : In models of neurodegeneration, compounds with similar structures have been shown to protect against apoptosis induced by neurotoxins. This indicates that methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate may have applications in treating conditions like Alzheimer's disease.

- Oxidative Stress Models : Research has demonstrated that compounds with antioxidant properties can mitigate damage in cellular models exposed to oxidative stress. Methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate's antioxidant capacity suggests it could be beneficial in conditions exacerbated by oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is typically synthesized via multi-step asymmetric catalysis or chiral pool strategies. For stereochemical control, chiral auxiliaries (e.g., Fmoc or Boc-protected intermediates) are used, as seen in related pyrrolidine derivatives . Enantiomeric excess (ee) should be verified using chiral HPLC or polarimetry. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can enhance purity (>98%), as demonstrated in analogs like (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C in amber vials to prevent oxidation or photodegradation . Avoid exposure to moisture, as benzyl ether groups are hydrolytically sensitive. Safety protocols for similar compounds recommend using nitrile gloves and fume hoods during handling .

Q. What analytical techniques are critical for characterizing methyl (2S,4S)-4-benzyloxypyrrolidine-2-carboxylate?

- Methodological Answer :

- NMR : - and -NMR to confirm regiochemistry and benzyloxy group integrity .

- HPLC : Reverse-phase HPLC with UV detection (≥97% purity) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and detect trace impurities .

Advanced Research Questions

Q. How can contradictions in reported enantioselectivity data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) is recommended. Cross-validate results with independent methods, such as X-ray crystallography (as applied to (2S,3R,4R,5R)-pyrrolidine derivatives ) or computational docking studies (e.g., DFT calculations for transition-state analysis).

Q. What strategies mitigate racemization during deprotection of benzyloxy groups in this compound?

- Methodological Answer : Catalytic hydrogenation (H/Pd-C) under mild conditions (low temperature, short reaction time) minimizes racemization. For acid-labile intermediates, use TFA in dichloromethane with scavengers (e.g., triisopropylsilane) to suppress side reactions . Monitor reaction progress via TLC or inline IR spectroscopy.

Q. How can researchers address low yields in the final esterification step?

- Methodological Answer :

- Activation Reagents : Use DCC/DMAP or HATU for efficient carboxylate activation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sterically hindered intermediates .

- Byproduct Removal : Employ molecular sieves or scavenger resins to trap water or acids .

Safety and Compliance

Q. What are the key hazards associated with this compound, and how should spills be managed?

- Methodological Answer : While specific hazard data for this compound is limited, analogs with benzyloxy groups show low acute toxicity but may irritate eyes/skin . For spills, evacuate the area, wear PPE (gloves, goggles), and adsorb with inert materials (vermiculite). Dispose via licensed hazardous waste services .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be interpreted?

- Methodological Answer : Solubility discrepancies often stem from crystallinity or polymorphic forms. Conduct phase-solubility studies in graded solvent systems (e.g., ethanol/water) and characterize solid phases via PXRD. For analogs like (2S,4R)-hydroxypyrrolidine carboxylates, solubility in DMSO (>50 mg/mL) is preferred for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.